2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride 2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride
Brand Name: Vulcanchem
CAS No.: 118591-69-8
VCID: VC20841199
InChI: InChI=1S/C7H4ClF2NO/c8-7(11-12)6-4(9)2-1-3-5(6)10/h1-3,12H/b11-7-
SMILES: C1=CC(=C(C(=C1)F)C(=NO)Cl)F
Molecular Formula: C7H4ClF2NO
Molecular Weight: 191.56 g/mol

2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride

CAS No.: 118591-69-8

Cat. No.: VC20841199

Molecular Formula: C7H4ClF2NO

Molecular Weight: 191.56 g/mol

* For research use only. Not for human or veterinary use.

2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride - 118591-69-8

Specification

CAS No. 118591-69-8
Molecular Formula C7H4ClF2NO
Molecular Weight 191.56 g/mol
IUPAC Name (1Z)-2,6-difluoro-N-hydroxybenzenecarboximidoyl chloride
Standard InChI InChI=1S/C7H4ClF2NO/c8-7(11-12)6-4(9)2-1-3-5(6)10/h1-3,12H/b11-7-
Standard InChI Key QBIPVAANFKTSIG-XFFZJAGNSA-N
Isomeric SMILES C1=CC(=C(C(=C1)F)/C(=N/O)/Cl)F
SMILES C1=CC(=C(C(=C1)F)C(=NO)Cl)F
Canonical SMILES C1=CC(=C(C(=C1)F)C(=NO)Cl)F

Introduction

Physical and Chemical Properties

Basic Identification and Physical Properties

2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride is identified by several key parameters that define its physical and chemical nature. These properties are essential for researchers working with this compound to ensure proper handling, storage, and application in synthetic procedures.

PropertyValueReference
CAS Number118591-69-8
Molecular FormulaC₇H₄ClF₂NO
Molecular Weight191.56 g/mol
Physical AppearanceWhite powder to slight yellow solid
Melting Point104-106°C
Density1.43±0.1 g/cm³
Purity (Commercial)>95% (NMR) to 99%

The physical state of 2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride may vary depending on storage conditions and purity, with descriptions ranging from a white powder to a slight yellow solid. High-purity samples used in research typically have an assay value of at least 95% as confirmed by nuclear magnetic resonance spectroscopy .

Chemical Structure and Reactivity

The chemical structure of 2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride features a benzene ring with two fluorine substituents at the 2 and 6 positions, creating a symmetrical arrangement around the ring. The carboximidoyl chloride group (C=N-OH with a chlorine atom attached to the carbon) extends from the benzene ring, providing a reactive site for various chemical transformations.

The compound's reactivity is significantly influenced by its functional groups:

  • The carboximidoyl chloride group is susceptible to nucleophilic substitution reactions, making it valuable in the synthesis of more complex molecules.

  • The hydroxyl group (-OH) can participate in hydrogen bonding and acts as a mild acid in certain reactions.

  • The fluorine atoms enhance the compound's metabolic stability and can influence its binding affinity to biological targets.

This unique combination of functional groups contributes to the compound's versatility in organic synthesis and its potential applications in medicinal chemistry.

Synthesis and Preparation

Optimization of Synthesis

Industrial production of 2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride may employ continuous flow processes and automated systems to ensure consistent quality and yield. These approaches help mitigate some of the challenges associated with batch processing, such as heat dissipation and mixing efficiency.

Optimized synthetic procedures typically focus on:

  • Temperature control during the chlorination step to minimize side reactions.

  • Selection of appropriate solvents to enhance solubility and reaction rates.

  • Purification techniques to achieve the high purity levels (>95%) required for research applications .

Applications and Biological Activity

Research Applications

2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride serves as a valuable building block in organic synthesis, particularly in the development of:

  • Novel pharmaceutical compounds and drug candidates

  • Specialized reagents for chemical biology

  • Probes for mechanism studies in biochemical systems

  • Intermediates in the synthesis of more complex fluorinated compounds

Comparative Analysis

Comparison with Similar Compounds

2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride can be compared with structurally related compounds to understand its distinctive properties and potential applications. One such related compound is 2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride, which differs only in the halogen substituents (chlorine instead of fluorine).

Property2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride2,6-Dichloro-N-hydroxybenzenecarboximidoyl chloride
Molecular FormulaC₇H₄ClF₂NOC₇H₄Cl₃NO
Molecular Weight191.56 g/mol224.47 g/mol
CAS Number118591-69-86579-27-7
Halogen EffectStronger electron-withdrawing, smaller atomic radiusWeaker electron-withdrawing, larger atomic radius
Biological ImplicationsPotentially higher metabolic stabilityDifferent binding profile and reactivity

The substitution of fluorine for chlorine typically results in:

  • Increased bond strength (C-F bonds are stronger than C-Cl bonds)

  • Altered electronic distribution around the aromatic ring

  • Different hydrogen bonding characteristics

  • Modified lipophilicity and membrane permeability

  • Distinct metabolic profiles in biological systems

These differences can significantly impact the compound's behavior in chemical reactions and its interactions with biological targets.

Supplier TypeTypical PackagingPurity SpecificationLead TimeApplication
Research Chemical Suppliers100mg - 5g>95% (NMR)VariableResearch and development
Industrial Chemical Providers25kg drums≥99%According to customer requestPharmaceutical intermediates
Specialized Reagent CompaniesCustom quantitiesCustom specificationsBy arrangementCustom synthesis projects

Commercial supplies are typically accompanied by analytical data confirming the compound's identity, usually through NMR spectroscopy, and its purity, which is critical for research applications requiring reproducible results .

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